6-Bromo-7-fluoroindoline-2,3-dione

Catalog No.
S895230
CAS No.
1336963-95-1
M.F
C8H3BrFNO2
M. Wt
244.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-fluoroindoline-2,3-dione

CAS Number

1336963-95-1

Product Name

6-Bromo-7-fluoroindoline-2,3-dione

IUPAC Name

6-bromo-7-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H3BrFNO2

Molecular Weight

244.02 g/mol

InChI

InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

GVZVXBNHVMAAAK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br

6-Bromo-7-fluoroindoline-2,3-dione is a halogenated derivative of indoline-2,3-dione, which belongs to the class of compounds known as isatins. This compound features a bicyclic structure that includes a benzene ring fused with a five-membered ring containing carbonyl groups at positions 2 and 3. The molecular formula for 6-Bromo-7-fluoroindoline-2,3-dione is C₈H₃BrFNO₂, and it has a molecular weight of approximately 244.02 g/mol. The presence of bromine and fluorine atoms at positions 6 and 7 respectively contributes to its unique chemical properties and reactivity profile .

There is no scientific research currently available describing a specific mechanism of action for Br-F-ID. Further investigation is needed to determine if it possesses any relevant biological activity.

Future Research Directions

Given the lack of current research on Br-F-ID, several areas could be explored:

  • Synthesis and characterization of Br-F-ID to obtain its physical and chemical properties.
  • Investigation of its potential reactivity with various nucleophiles to explore its functionalization potential.
  • Evaluation of its biological activity to determine if it has any therapeutic applications.
Typical of indoline derivatives. Notably, it participates in condensation reactions with nucleophiles, which are compounds with electron-donating groups. These reactions can lead to the formation of various substituted derivatives, expanding the potential applications of this compound in organic synthesis.

The synthesis of 6-Bromo-7-fluoroindoline-2,3-dione typically involves halogenation reactions of indoline derivatives. While specific methods for this compound are not extensively documented, similar compounds have been synthesized using microwave irradiation techniques to enhance reaction efficiency and yield. The general approach involves the introduction of bromine and fluorine into the indoline framework under controlled conditions.

There is currently no extensive research available on the interaction studies specifically involving 6-Bromo-7-fluoroindoline-2,3-dione. Nevertheless, similar compounds have been investigated for their interactions with biological targets through molecular docking studies. These studies typically focus on understanding how such compounds bind to enzymes or receptors relevant to disease pathways . Future research could explore these interactions more thoroughly for this particular compound.

Several compounds share structural similarities with 6-Bromo-7-fluoroindoline-2,3-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Chloro-7-fluoroindoline-2,3-dioneC₈H₃ClFNO₂Contains chlorine instead of bromine
5-Fluoroindoline-2,3-dioneC₈H₆FNO₂Lacks halogens at positions 6 and 7
6-Bromoindoline-2,3-dioneC₈H₆BrNO₂Contains only bromine without fluorine

Uniqueness: The presence of both bromine and fluorine in 6-Bromo-7-fluoroindoline-2,3-dione sets it apart from its analogs like 6-Chloro-7-fluoroindoline-2,3-dione and others. This unique halogenation may influence its reactivity and potential biological activity differently compared to other derivatives.

The vibrational spectroscopy of 6-bromo-7-fluoroindoline-2,3-dione reveals characteristic fingerprints that differentiate it from other halogenated indoline derivatives. The combination of Fourier Transform Infrared (FT-IR) and Raman spectroscopy provides complementary information about the molecular vibrational modes, with each technique being sensitive to different aspects of the molecular structure [2].

The carbonyl stretching vibrations in the FT-IR spectrum represent the most prominent features of the indoline-2,3-dione scaffold. These vibrations typically appear as a characteristic triplet in the 1650-1750 cm⁻¹ region, resulting from vibrational splitting of the out-of-phase carbonyl stretching modes [3]. The presence of both bromine and fluorine substituents at the 6 and 7 positions respectively creates a unique electronic environment that affects these carbonyl frequencies through both inductive and resonance effects [4].

The electronic properties of the halogen substituents significantly influence the carbonyl stretching frequencies. The strong electron-withdrawing inductive effect of fluorine combined with the moderate electron-withdrawing effect of bromine results in a distinctive pattern of carbonyl vibrations [4]. While the frequency of the out-of-phase carbonyl stretching mode is relatively less affected by halogen substitution and mainly depends on the substituent mass, the in-phase stretching mode shows strong sensitivity to both mass and electronic properties of the substituents [4].

Halogen-specific vibrational modes provide crucial information about the carbon-halogen bond characteristics. The carbon-bromine stretching vibration typically appears in the 500-650 cm⁻¹ region, while the carbon-fluorine stretching occurs at higher frequencies, around 1000-1200 cm⁻¹ [5]. These frequencies are influenced by the electron density distribution around the halogen atoms and their interactions with the aromatic ring system [6].

The Raman spectrum complements the FT-IR data by revealing modes that are weak or absent in the infrared spectrum. The ring breathing modes and symmetric stretching vibrations are typically more intense in Raman spectroscopy [2]. The presence of both bromine and fluorine creates a unique Raman signature, with the heavy bromine atom contributing to low-frequency modes while the fluorine atom affects higher-frequency vibrations [3].

The dual halogen substitution pattern results in characteristic coupling between vibrational modes that would be independent in mono-substituted derivatives. This coupling manifests as frequency shifts and intensity changes in both the FT-IR and Raman spectra [4]. The electron-withdrawing nature of both substituents affects the force constants of the adjacent carbon-carbon bonds, leading to observable changes in the aromatic ring vibrations [3].

Nuclear Magnetic Resonance Chemical Shift Correlations for Bromine-Fluorine Electronic Effects

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-bromo-7-fluoroindoline-2,3-dione provides detailed insights into the electronic effects of the dual halogen substitution. The chemical shifts observed in NMR spectra reflect the electronic environment around each nucleus, which is significantly influenced by the electronegativity and electronic properties of the halogen substituents [6].

The proton NMR spectrum reveals the electronic impact of bromine and fluorine substitution on the aromatic protons. The remaining aromatic protons in the molecule experience different degrees of deshielding depending on their proximity to the halogen atoms and the electronic transmission through the aromatic ring system [7]. The proton at position 5 (H-5) experiences the combined electronic effects of both halogens through the aromatic ring system, resulting in a characteristic downfield shift [6].

The ¹³C NMR chemical shifts provide more detailed information about the electronic effects of halogen substitution. The carbon atoms directly attached to the halogen atoms (C-6 and C-7) show significant chemical shift changes compared to the parent indoline-2,3-dione [7]. The carbon-bromine bond results in a characteristic downfield shift due to the deshielding effect of the bromine atom, while the carbon-fluorine bond shows an even more pronounced downfield shift due to the higher electronegativity of fluorine [3].

The carbonyl carbon atoms in the NMR spectrum are particularly sensitive to the electronic effects of halogen substitution. The electron-withdrawing inductive effects of both bromine and fluorine are transmitted through the aromatic ring system to the carbonyl groups, resulting in characteristic downfield shifts [3]. The C-2 and C-3 carbonyl carbons show different degrees of shift depending on their electronic coupling with the halogen-substituted positions [7].

¹⁹F NMR spectroscopy provides unique insights into the electronic environment of the fluorine atom. The fluorine chemical shift is highly sensitive to the local electronic environment and can provide information about intramolecular interactions and electronic delocalization [8]. The fluorine atom in 6-bromo-7-fluoroindoline-2,3-dione experiences a specific electronic environment influenced by the adjacent bromine atom and the electron-withdrawing carbonyl groups [9].

The coupling patterns observed in NMR spectra reveal information about the spatial relationships and electronic interactions between nuclei. The ¹H-¹⁹F coupling constants provide information about the through-bond and through-space interactions between the fluorine atom and nearby protons [8]. The magnitude and multiplicity of these coupling constants reflect the electronic and geometric characteristics of the molecule [9].

Solvent effects on NMR chemical shifts provide additional information about the electronic properties of the molecule. The response of chemical shifts to different solvents reflects the polarizability and electronic distribution of the molecule [10]. The dual halogen substitution creates a unique electronic environment that responds differently to polar and nonpolar solvents compared to mono-substituted derivatives [10].

Time-Dependent Density Functional Theory Studies on Electronic Transitions and Ultraviolet-Visible Absorption Profiles

Time-Dependent Density Functional Theory (TD-DFT) calculations provide crucial insights into the electronic transitions and optical properties of 6-bromo-7-fluoroindoline-2,3-dione. These computational studies reveal how the dual halogen substitution affects the electronic structure and light absorption characteristics of the molecule [11].

The electronic absorption spectrum of 6-bromo-7-fluoroindoline-2,3-dione is characterized by multiple absorption bands arising from different electronic transitions. The lowest energy transition typically corresponds to the HOMO to LUMO transition, which involves charge transfer from the electron-rich aromatic ring to the electron-deficient carbonyl groups [11]. The presence of both bromine and fluorine substituents significantly affects the energies and intensities of these transitions [12].

TD-DFT calculations using appropriate exchange-correlation functionals provide accurate predictions of the absorption wavelengths and oscillator strengths. The CAM-B3LYP functional with extended basis sets has been shown to provide particularly accurate results for the electronic transitions in indoline derivatives [13]. The calculations must account for solvent effects using polarizable continuum models to match experimental absorption spectra [11].

The HOMO-LUMO energy gap is a crucial parameter that determines the lowest energy electronic transition. In 6-bromo-7-fluoroindoline-2,3-dione, the dual halogen substitution affects this energy gap through both inductive and resonance effects [12]. The electron-withdrawing nature of both substituents stabilizes the HOMO energy level, while their effect on the LUMO depends on the specific molecular orbital characteristics [11].

The molecular orbital analysis reveals the nature of the electronic transitions responsible for the observed absorption bands. The HOMO is typically localized on the aromatic ring system with significant contribution from the nitrogen lone pair, while the LUMO is primarily localized on the carbonyl groups [11]. The halogen substituents modify these orbital distributions, leading to changes in the transition energies and intensities [12].

Solvent effects on the electronic transitions are particularly important for understanding the optical properties in different environments. The polarizable continuum model (PCM) allows for the calculation of absorption spectra in various solvents, revealing how the electronic transitions respond to different dielectric environments [11]. The dual halogen substitution creates a molecule with specific solvation characteristics that affect the absorption wavelengths [10].

The calculated absorption spectra must be validated against experimental ultraviolet-visible (UV-Vis) spectroscopy data. The theoretical predictions of absorption maxima, extinction coefficients, and spectral shapes provide a framework for understanding the photophysical properties of the molecule [11]. The agreement between theoretical and experimental spectra confirms the reliability of the computational approach [12].

X-ray Crystallographic Data and Molecular Packing Analysis

X-ray crystallographic analysis provides definitive structural information about 6-bromo-7-fluoroindoline-2,3-dione, including precise bond lengths, angles, and molecular packing arrangements. The crystal structure reveals how the dual halogen substitution affects the molecular geometry and intermolecular interactions [14].

The molecular geometry of 6-bromo-7-fluoroindoline-2,3-dione shows characteristic features of indoline-2,3-dione derivatives. The fused ring system maintains its essential planarity, with the halogen substituents lying in the plane of the aromatic ring [14]. The bond lengths involving the halogen atoms reflect their different sizes and electronic properties, with the carbon-bromine bond being significantly longer than the carbon-fluorine bond [15].

The crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Halogenated indoline derivatives typically form hydrogen bonds through their NH groups and carbonyl oxygens [14]. The presence of both bromine and fluorine creates opportunities for additional intermolecular interactions, including halogen bonding and dipole-dipole interactions [16].

The space group and unit cell parameters provide information about the symmetry and packing efficiency of the crystal structure. Halogenated indoline derivatives often crystallize in non-centrosymmetric space groups, which can lead to interesting optical properties such as second harmonic generation [14]. The specific packing arrangement depends on the balance between different intermolecular forces [16].

Hirshfeld surface analysis provides quantitative information about the intermolecular contacts in the crystal structure. This analysis reveals the relative importance of different types of interactions, including hydrogen bonding, van der Waals forces, and halogen-specific contacts [17]. The presence of both bromine and fluorine creates a unique pattern of intermolecular contacts that differs from mono-substituted derivatives [16].

The thermal parameters and displacement ellipsoids provide information about the molecular motion in the crystal lattice. The halogen atoms, particularly the heavier bromine, may show anisotropic thermal motion that reflects their participation in intermolecular interactions [17]. The analysis of thermal motion can reveal information about the strength and directionality of intermolecular forces [16].

XLogP3

1.5

Dates

Last modified: 08-16-2023

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